tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate

Monoamine transporter pharmacology Stereochemistry–activity relationships CNS drug discovery

tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate (CAS 955028-93-0; also registered as 2102325-71-1 for the single enantiomer form) is a chiral, cis-configured N-Boc-protected 3,4-disubstituted piperidine with molecular formula C₁₁H₂₁NO₃ and molecular weight 215.29 g/mol. This compound serves as a versatile intermediate in medicinal chemistry, featuring a secondary alcohol at C4, a methyl group at C3, and a tert-butyloxycarbonyl (Boc) protecting group at N1.

Molecular Formula C11H21NO3
Molecular Weight 215.293
CAS No. 955028-93-0
Cat. No. B2734594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate
CAS955028-93-0
Molecular FormulaC11H21NO3
Molecular Weight215.293
Structural Identifiers
SMILESCC1CN(CCC1O)C(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1
InChIKeyPSDMSGJMWVMEMV-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate (CAS 955028-93-0): Chiral Piperidine Building Block for Stereospecific Drug Discovery


tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate (CAS 955028-93-0; also registered as 2102325-71-1 for the single enantiomer form) is a chiral, cis-configured N-Boc-protected 3,4-disubstituted piperidine with molecular formula C₁₁H₂₁NO₃ and molecular weight 215.29 g/mol [1]. This compound serves as a versatile intermediate in medicinal chemistry, featuring a secondary alcohol at C4, a methyl group at C3, and a tert-butyloxycarbonyl (Boc) protecting group at N1. The defined (3R,4S) stereochemistry is critical for downstream synthetic applications, as the spatial arrangement of substituents on the piperidine ring directly influences the conformation and biological target engagement of derived molecules [2].

Why Generic Substitution of tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate Fails: Stereochemical Consequences on Target Selectivity


In-class piperidine analogs cannot be interchanged for tert-butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate because the cis versus trans stereochemistry and the absolute (R/S) configuration at C3 and C4 dictate fundamentally different three-dimensional pharmacophore presentations. Published structure–activity relationship (SAR) studies on 3,4-disubstituted piperidines demonstrate that (−)-cis enantiomers exhibit dopamine transporter/norepinephrine transporter (DAT/NET) selectivity, whereas (−)-trans and (+)-cis isomers show serotonin transporter (SERT) or SERT/NET selectivity [1]. Furthermore, computed physicochemical properties differ substantially between stereoisomers, with cis-configured derivatives showing LogP values approximately 0.67 log units lower than their trans counterparts, directly impacting solubility, permeability, and formulation behavior . Substituting with the wrong stereoisomer or racemic mixture therefore risks not only loss of target potency but also inversion of transporter selectivity profiles.

Quantitative Differentiation Evidence for tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate vs. Closest Stereoisomeric Analogs


Cis (3R,4S) vs. Trans (3R,4R) Monoamine Transporter Selectivity Inversion: Class-Level SAR Evidence from 3,4-Disubstituted Piperidines

In a comprehensive SAR study of 3,4-disubstituted piperidine-based monoamine transporter inhibitors, He et al. (2005) demonstrated that stereochemistry at C3 and C4 dictates transporter selectivity: (−)-cis analogues exhibit DAT/NET selectivity, while (−)-trans and (+)-cis isomers show SERT or SERT/NET selectivity. (+)-cis-5b displayed a Ki for NET with 39-fold selectivity over DAT and 321-fold selectivity over SERT, whereas (+)-trans-5c showed comparable activity across all three transporters [1]. When applied to the target compound, the (3R,4S) cis configuration is predicted—based on this established class SAR—to impart a transporter selectivity profile distinct from its (3R,4R) trans and (3S,4S) cis counterparts. This class-level inference is grounded in the consistent conformational differences between cis- and trans-3,4-disubstituted piperidines that alter pharmacophoric group presentation.

Monoamine transporter pharmacology Stereochemistry–activity relationships CNS drug discovery

LogP Differential: Cis (3R,4S) Is Significantly More Hydrophilic Than Trans (3R,4R) Isomer

Computed octanol/water partition coefficients reveal a substantial lipophilicity difference between the cis and trans stereoisomers of N-Boc-4-hydroxy-3-methylpiperidine. The cis (3R,4S) isomer (CAS 2102325-71-1) has a computed LogP of 0.89 , while the trans (3R,4R) isomer (CAS 955028-90-7) has a computed LogP of 1.56 . This ΔLogP of 0.67 units translates to approximately a 4.7-fold difference in intrinsic lipophilicity. The racemic mixture (CAS 181269-70-5) has a reported LogP of 0.89 and LogD (pH 7.4) of 0.89 [1], aligning with the cis-predominant property but masking the trans contribution.

Physicochemical profiling Lipophilicity comparison ADME optimization

Commercial Pricing Differential: Cis (3R,4S) Carries a ~2.9× Premium Over Trans (3R,4R) at 1g Scale

Head-to-head pricing comparison from the same reputable vendor (Aladdin Scientific) at matched purity (97%) reveals a substantial cost differential. The cis (3R,4S) isomer is priced at $779.90/g, while the trans (3R,4R) isomer is $265.90/g . This ~2.9-fold premium for the cis isomer reflects the higher synthetic complexity and lower commercial availability of the cis-configured building block. At 5g scale, the differential widens further: cis at $3,901.90 versus trans at $830.90 (~4.7×). The enantiomeric (3S,4S) cis isomer is even more costly at approximately $1,400/g (¥10,138/g) from alternative suppliers .

Procurement cost analysis Chiral building block pricing Medicinal chemistry sourcing

Application Context: Cis-Configured 4-Hydroxy-3-methylpiperidine Scaffold in BAF Complex-Targeted Therapeutics

The cis-configured 4-hydroxy-3-methylpiperidine scaffold (as the deprotected amine, CAS 36173-52-1, or the Boc-protected cis intermediate) has been specifically implicated in the development of compounds targeting BRG1/BRM-associated factor (BAF) chromatin remodeling complexes, which are genetically altered in over 20% of human cancers [1][2]. 3-Methylpiperidin-4-ol (the deprotected form of the target compound) is reported for use in the treatment of BAF complex-related disorders . Multiple patent filings from Foghorn Therapeutics specifically describe substituted piperidine compounds for BAF complex modulation [1][2]. The cis stereochemistry of the (3R,4S) configuration provides a defined geometry for engaging the ATPase domains of SMARCA4 (BRG1) and SMARCA2 (BRM) [2]. In contrast, trans-configured intermediates would present an altered pharmacophore that is incompatible with the binding mode required for this target class.

BAF complex modulation Epigenetic therapeutics Oncology drug discovery

Optimal Application Scenarios for tert-Butyl (3R,4S)-4-hydroxy-3-methyl-piperidine-1-carboxylate Based on Differentiated Evidence


Asymmetric Synthesis of DAT/NET-Selective CNS Ligands Requiring Cis Piperidine Geometry

For medicinal chemistry programs targeting dopamine or norepinephrine transporters with selectivity over SERT, the (3R,4S) cis-configured building block provides the stereochemical foundation for (−)-cis-type pharmacophore presentation. As established by He et al. (2005), this stereochemical series yields DAT/NET selectivity with up to 321-fold discrimination against SERT, whereas trans or (+)-cis isomers would produce SERT-preferring or broad-spectrum profiles [1]. The significantly lower LogP of 0.89 (vs. 1.56 for the trans isomer) further supports CNS drug-likeness parameters including reduced non-specific binding .

BAF Complex-Targeted Oncology Programs Requiring Stereochemically Defined Piperidine Intermediates

Drug discovery efforts focused on SMARCA2/SMARCA4 (BRG1/BRM) ATPase inhibition for BAF complex-driven cancers should prioritize the cis (3R,4S) Boc-protected piperidine. Patent precedents from Foghorn Therapeutics specifically describe cis-configured piperidine scaffolds for engaging the BAF complex ATPase domains [2]. The commercial availability of the target compound at 97% purity from multiple suppliers (Aladdin, Fluorochem, Combi-Blocks) makes it a practical entry point for hit-to-lead and lead optimization campaigns in this therapeutic area.

Cost-Sensitive Lead Optimization Where Cis Stereochemistry is Mandatory but Budget is Constrained

At $779.90/g for the (3R,4S) isomer versus approximately $1,400/g for the (3S,4S) enantiomeric cis isomer (~44% cost savings), the (3R,4S) configuration is the economically rational choice when the absolute stereochemistry requirement favors this enantiomer . The additional ~2.9× premium over the trans isomer ($265.90/g) is justified when cis geometry is a documented SAR requirement, as in DAT/NET-selective or BAF-targeted programs where trans substitution would produce inactive or mis-targeted compounds [1][2].

PROTAC and Peptide Mimetic Design Leveraging Rigid Chiral Piperidine Cores

The (3R,4S) stereochemistry provides a conformationally constrained piperidine core with defined spatial orientation of the C4 hydroxyl (hydrogen bond donor/acceptor) and C3 methyl (lipophilic contact), well-suited for incorporation into proteolysis-targeting chimeras (PROTACs) and peptide mimetics where precise three-dimensional presentation of functional groups is critical for ternary complex formation. The Boc protecting group enables late-stage diversification strategies, while the cis configuration ensures a compact molecular geometry that minimizes entropic penalties upon target binding.

Quote Request

Request a Quote for tert-Butyl (3r,4s)-4-hydroxy-3-methyl-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.